Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride

Beschreibung

Structural Overview and International Union of Pure and Applied Chemistry Nomenclature

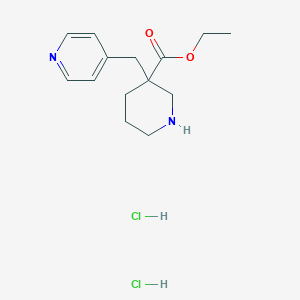

This compound exhibits a complex molecular architecture that incorporates multiple pharmacologically relevant structural motifs. The compound's International Union of Pure and Applied Chemistry name precisely describes its structural components: an ethyl ester group attached to the carboxylate functionality at the 3-position of a piperidine ring, which itself bears a pyridin-4-ylmethyl substituent at the same carbon center. The dihydrochloride designation indicates the presence of two hydrochloride salt forms, enhancing the compound's solubility and stability characteristics compared to the free base form.

The molecular structure features a six-membered piperidine ring containing five methylene bridges and one amine bridge, consistent with the general piperidine framework that has been extensively studied since the pioneering work of Thomas Anderson in 1850. The structural formula C14H22Cl2N2O2 reveals the presence of two nitrogen atoms, one within the piperidine ring and another in the pyridine moiety, providing multiple sites for potential biological interactions. The compound's three-dimensional conformation can be visualized using molecular modeling software, revealing the spatial arrangement of functional groups that may be crucial for biological activity.

Table 1: Molecular Properties of this compound

The compound's structural complexity arises from the combination of the piperidine scaffold with a pyridine ring system connected via a methylene linker. This arrangement creates a conformationally flexible molecule capable of adopting various three-dimensional orientations, potentially allowing for diverse protein-binding interactions. The presence of both nitrogen-containing heterocycles provides multiple hydrogen bonding sites and coordination points for metal ions, characteristics that are often associated with enhanced biological activity in medicinal chemistry applications.

Historical Context in Piperidine Derivative Research

The development of piperidine chemistry traces its origins to the groundbreaking work of Scottish chemist Thomas Anderson in 1850, who first reported piperidine isolation, followed by French chemist Auguste Cahours in 1852, who provided the compound's nomenclature. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the foundation for subsequent synthetic methodologies. The name piperidine derives from the genus Piper, reflecting its initial discovery from black pepper sources and establishing the connection between natural product chemistry and synthetic heterocyclic development.

Icilio Guareschi's contributions to piperidine chemistry during the late nineteenth and early twentieth centuries proved particularly influential in advancing the field. His work, spanning from 1891 to 1919, included the development of novel synthetic approaches and the structural elucidation of complex piperidine derivatives. Guareschi's 1897 multicomponent reaction, involving the combination of butanone, ethyl cyanoacetate, and ammonia in alcoholic solution to produce cyclic imides, demonstrated early applications of multicomponent synthesis strategies that would later become fundamental to modern pharmaceutical chemistry. This historical precedent established the conceptual framework for contemporary approaches to piperidine derivative synthesis, including compounds such as this compound.

The evolution of piperidine synthetic methodology has progressed significantly since these early discoveries. Modern industrial production typically employs the hydrogenation of pyridine using molybdenum disulfide catalysts, representing a more efficient and scalable approach compared to historical methods. Contemporary research has expanded beyond simple piperidine synthesis to encompass complex derivatives incorporating multiple heterocyclic systems, chiral centers, and diverse functional groups, as exemplified by this compound. The development of multicomponent reactions, cascade cyclizations, and radical-mediated transformations has provided synthetic chemists with powerful tools for constructing structurally complex piperidine derivatives efficiently.

Recent advances in piperidine derivative research have emphasized the importance of stereochemistry and conformational flexibility in determining biological activity. The recognition that chiral piperidine scaffolds can significantly enhance drug efficacy, selectivity, and pharmacokinetic profiles has driven intensive research into asymmetric synthesis methods and stereochemical control. This historical progression from simple natural product isolation to sophisticated synthetic methodology reflects the maturation of piperidine chemistry as a central pillar of medicinal chemistry research.

Significance in Medicinal Chemistry and Drug Discovery

This compound exemplifies the critical role that piperidine derivatives play in contemporary drug discovery efforts. The compound belongs to a class of heterocyclic structures that are widely represented in approved pharmaceuticals, with piperidine-containing drugs demonstrating remarkable diversity in therapeutic applications. The structural features of this compound, particularly the combination of piperidine and pyridine rings, provide multiple sites for molecular recognition and binding interactions with biological targets.

The medicinal chemistry significance of piperidine derivatives stems from their ability to modulate physicochemical properties essential for drug development. Research has demonstrated that the introduction of piperidine scaffolds can optimize parameters such as partition coefficient, aqueous solubility, and metabolic stability. The presence of the ethyl ester functionality in this compound provides opportunities for prodrug strategies and controlled release formulations, while the dihydrochloride salt form enhances solubility characteristics crucial for pharmaceutical development.

Recent pharmaceutical approvals have highlighted the continued importance of piperidine-containing compounds in drug discovery. According to United States Food and Drug Administration data from 2015 to 2020, nine chiral piperidine-containing drugs received approval, including compounds for oncology, neurology, and infectious disease applications. This regulatory success underscores the validated nature of piperidine scaffolds in therapeutic development and provides confidence for continued investment in related chemical space.

Table 2: Potential Biological Activities of Piperidine Derivatives

The structural versatility of this compound enables multiple potential mechanisms of biological action. The compound's ability to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking through its aromatic pyridine moiety creates opportunities for selective protein binding. The piperidine nitrogen can serve as a hydrogen bond acceptor or donor depending on protonation state, while the ester functionality provides additional polar interaction sites.

Contemporary drug discovery programs increasingly focus on the optimization of drug-like properties through rational design approaches. The molecular characteristics of this compound, including its molecular weight, polar surface area, and calculated partition coefficient, position it within the optimal ranges defined by medicinal chemistry guidelines for oral bioavailability. The compound's logarithm of partition coefficient value of 3.48980 suggests appropriate lipophilicity for cellular permeation while maintaining aqueous solubility.

The significance of this compound in drug discovery extends beyond its individual properties to its role as a representative member of a privileged structural class. Piperidine derivatives have demonstrated remarkable success in addressing diverse therapeutic challenges, from central nervous system disorders to metabolic diseases. The continued development of synthetic methodologies for piperidine derivative preparation, including multicomponent reactions and cascade processes, ensures that compounds such as this compound will remain accessible to medicinal chemists for structure-activity relationship studies and lead optimization efforts.

Eigenschaften

IUPAC Name |

ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.2ClH/c1-2-18-13(17)14(6-3-7-16-11-14)10-12-4-8-15-9-5-12;;/h4-5,8-9,16H,2-3,6-7,10-11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJIODSDSCDAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCNC1)CC2=CC=NC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592091 | |

| Record name | Ethyl 3-[(pyridin-4-yl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188263-73-1 | |

| Record name | Ethyl 3-[(pyridin-4-yl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Materials and Core Scaffold Formation

- The synthesis generally begins with ethyl piperidine-3-carboxylate or related piperidine derivatives as the core scaffold. This can be prepared or procured commercially.

- The pyridin-4-ylmethyl substituent is introduced via alkylation or reductive amination using 4-pyridylmethyl halides or aldehydes.

Alkylation and Reductive Amination

- Alkylation of the piperidine nitrogen or carbon adjacent to the nitrogen with 4-pyridylmethyl halides (e.g., 4-(chloromethyl)pyridine) is a common method to install the pyridin-4-ylmethyl group.

- Alternatively, reductive amination of a piperidine-3-carboxylate aldehyde intermediate with 4-pyridylmethyl amine under hydrogenation conditions (e.g., using Pd or Raney Nickel catalysts) can be employed to form the C–N bond selectively.

Esterification and Hydrolysis

- The ethyl ester group at the 3-position is typically introduced via esterification of the corresponding carboxylic acid or by using ethyl esters of piperidine carboxylic acids as starting materials.

- Hydrolysis steps may be used to convert esters to acids or vice versa depending on the synthetic route.

Salt Formation

- The final compound is converted into its dihydrochloride salt by treatment with hydrochloric acid in ethanol or other suitable solvents, enhancing its crystalline properties and stability.

Detailed Preparation Methods from Literature and Patents

| Step | Method Description | Reagents/Conditions | Notes/Outcomes |

|---|---|---|---|

| 1 | Alkylation of ethyl piperidine-3-carboxylate with 4-(chloromethyl)pyridine | Potassium carbonate, DMF, reflux | Efficient installation of pyridin-4-ylmethyl substituent on piperidine nitrogen or carbon |

| 2 | Reductive amination of piperidine-3-carboxaldehyde with 4-pyridylmethyl amine | Hydrogen gas, Raney Nickel or Pd catalyst, ethanol, 6 MPa H2, room temp, 5 h | High yield of ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate; selective reduction of imine intermediate |

| 3 | Ester hydrolysis or saponification (if needed) | NaOH or K2CO3 in methanol or ethanol, reflux | Conversion between acid and ester forms to optimize intermediate stability |

| 4 | Formation of dihydrochloride salt | Saturated HCl in ethanol, room temp or reflux | Crystallization of dihydrochloride salt for purification and stability |

Example from Patent WO2000026187A1

- The patent describes a process where the starting ethyl piperidine-3-carboxylate derivative is reacted with 4-pyridylmethyl halide under basic conditions to form the alkylated product.

- Subsequent hydrogenation using Adams catalyst (PtO2) under 6.0 MPa hydrogen pressure in ethanol yields the reduced product.

- The product is then treated with hydrochloric acid in ethanol to afford the dihydrochloride salt as a crystalline solid.

Example from US Patent US8153629B2

- The synthesis involves a palladium-catalyzed cross-coupling (Suzuki-type) reaction to introduce aryl or heteroaryl substituents, followed by reductive amination to install the pyridin-4-ylmethyl group.

- The final compound is isolated as a dihydrochloride salt after purification steps.

Comparative Analysis of Preparation Methods

| Aspect | Alkylation Route | Reductive Amination Route | Pd-Catalyzed Cross-Coupling Route |

|---|---|---|---|

| Starting Materials | Ethyl piperidine-3-carboxylate + 4-(chloromethyl)pyridine | Piperidine-3-carboxaldehyde + 4-pyridylmethyl amine | Piperidine carboxaldehyde + boronic acid derivatives |

| Key Reagents | K2CO3, DMF | H2, Raney Ni or Pd catalyst | Pd catalyst, base (Et3N), boronic acid |

| Reaction Conditions | Reflux, inert atmosphere | Room temp, high H2 pressure | Elevated temp (80–110 °C), dry solvents |

| Advantages | Straightforward, good yields | High selectivity, mild conditions | Versatile for diverse substituents |

| Disadvantages | Possible side reactions, longer reaction times | Requires hydrogenation setup | More complex, expensive catalysts |

Research Findings and Optimization Notes

- Hydrogenation conditions (catalyst type, pressure, temperature) critically affect yield and purity. Adams catalyst and Raney Nickel are effective for reductive amination steps.

- The choice of solvent (ethanol, DMF) influences reaction rates and product isolation.

- Salt formation with hydrochloric acid improves compound stability and crystallinity, facilitating purification.

- Pd-catalyzed cross-coupling allows for structural diversification but requires careful control of reaction parameters to avoid catalyst poisoning and side reactions.

- Alkylation methods are generally robust but may require optimization to minimize over-alkylation or side products.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride is a chemical compound with a piperidine ring substituted with a pyridin-4-ylmethyl group. The molecular weight of the compound is approximately 321.2 g/mol. It is intended for research purposes, not for human therapeutic or veterinary use.

Chemical Properties

- Molecular Formula C14H22Cl2N2O2

- Molecular Weight 321.24300

- CAS Number 1188263-73-1

- IUPAC Name ethyl 3-(4-pyridinylmethyl)-3-piperidinecarboxylate dihydrochloride

- InChI Code 1S/C14H20N2O2.2ClH/c1-2-18-13(17)14(6-3-7-16-11-14)10-12-4-8-15-9-5-12;;/h4-5,8-9,16H,2-3,6-7,10-11H2,1H3;2*1H

- InChI Key DRJIODSDSCDAOC-UHFFFAOYSA-N

Applications in Scientific Research

This compound is a useful research compound for many research applications. The compound’s potential biological activity and applications lie in medicinal chemistry.

This compound shares structural similarities with other compounds, which may offer insights into its properties.

- (R)-Ethyl piperidine-3-carboxylate hydrochloride is a simpler piperidine derivative.

- Ethyl 3-(pyridin-3-yl)methylpiperidine-3-carboxylate has a similar structure but with a different pyridine substitution.

- Ethyl 2-pyridylacetate contains a pyridyl group but lacks the piperidine structure.

The uniqueness of this compound lies in its specific substitution pattern on the piperidine ring and the presence of both pyridine and carboxylic functionalities, which may confer distinct biological activities compared to similar compounds.

Wirkmechanismus

The mechanism of action of Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: Ethyl Piperidine Carboxylate Hydrochlorides

Ethyl piperidine-2-carboxylate hydrochloride (CAS: 77034-33-4) and ethyl piperidine-4-carboxylate hydrochloride (CAS: 7462-86-4) differ in the position of the carboxylate group on the piperidine ring. These positional isomers exhibit distinct steric and electronic properties:

- Solubility : The 3-position substitution in the target compound introduces a pyridinylmethyl group, increasing hydrophilicity compared to the simpler 2- or 4-carboxylate isomers.

- Reactivity : The 3-position substitution may hinder nucleophilic attack at the ester group due to steric effects from the pyridine ring .

| Property | Target Compound (3-position) | Ethyl Piperidine-2-carboxylate HCl | Ethyl Piperidine-4-carboxylate HCl |

|---|---|---|---|

| CAS No. | 165894-07-5 | 77034-33-4 | 7462-86-4 |

| Substituent | Pyridin-4-ylmethyl | None | None |

| Solubility (H₂O) | High (dihydrochloride salt) | Moderate | Moderate |

| Synthetic Complexity | High (due to pyridine) | Low | Low |

Functional Group Variants

Ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate hydrochloride (CAS: 176524-12-2):

- Key Difference : Replaces the pyridin-4-ylmethyl group with a 4-chlorophenylmethyl substituent.

- However, the absence of a nitrogen heterocycle reduces hydrogen-bonding capacity .

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (CAS: 52763-21-0):

Pyridine-Containing Analogues

Ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate dihydrochloride (CAS: 165894-07-5):

- Key Difference : Pyridin-3-ylmethyl vs. pyridin-4-ylmethyl substitution.

- Impact : The position of the nitrogen in the pyridine ring alters electronic distribution. Pyridin-4-yl derivatives often exhibit stronger dipole moments, affecting solubility and receptor binding .

Biologische Aktivität

Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C14H22Cl2N2O2

- Molecular Weight : 321.2 g/mol

- CAS Number : 1188263-63-9

- Purity : Typically ≥ 95%

This compound primarily functions as a selective modulator of dopamine receptors, particularly the D3 receptor. Research indicates that it may promote β-arrestin translocation and G protein activation, which are critical pathways in neurotransmitter signaling. This selective activity suggests potential applications in treating neuropsychiatric disorders.

Dopaminergic Activity

Recent studies have highlighted the compound's role as a D3 dopamine receptor agonist. The selectivity for the D3 receptor over other dopamine receptors (D1, D2) is notable, as it suggests fewer side effects associated with non-selective dopamine receptor activation. The compound's interaction with the D3 receptor has been modeled to reveal unique binding characteristics that contribute to its selectivity .

Neuroprotective Effects

In vitro studies have demonstrated that this compound exhibits neuroprotective properties. It has been shown to protect dopaminergic neurons derived from induced pluripotent stem cells (iPSCs) from neurodegeneration, indicating its potential for treating conditions like Parkinson's disease .

Case Studies and Research Findings

- Dopamine Receptor Selectivity

- Neuroprotection in iPSC Models

- Cytotoxicity and Anticancer Activity

Summary of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride?

Methodological Answer:

Synthesis typically involves multi-step reactions, including (1) functionalization of the piperidine ring and (2) introduction of the pyridin-4-ylmethyl group. A common approach is to start with ethyl piperidine-3-carboxylate derivatives (e.g., ethyl nipecotate hydrochloride, CAS 4842-86-8) , followed by alkylation or coupling reactions. For example, nucleophilic substitution or reductive amination may introduce the pyridinylmethyl moiety. Post-synthesis, dihydrochloride salt formation is achieved via HCl treatment. Reaction optimization (e.g., solvent choice, temperature) is critical to avoid side products like over-alkylated species.

Basic: How can structural integrity be confirmed for this compound?

Methodological Answer:

Use a combination of:

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and protonation states, as demonstrated for structurally similar pyridinium salts .

- NMR spectroscopy : Compare - and -NMR data with computational predictions (e.g., DFT calculations) to validate the piperidine-pyridine linkage. Note that HCl salt formation may shift proton signals due to nitrogen protonation .

- Mass spectrometry (LC/MS) : Confirm molecular weight ([M+H] expected for CHNO) and isotopic patterns .

Basic: What safety protocols are essential during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing and reactions to avoid inhalation .

- Storage : Protect from moisture and light, as hygroscopic properties may degrade the compound. Store at 2–8°C in airtight containers .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous runoff into drains .

Advanced: How can researchers resolve contradictory NMR data during characterization?

Methodological Answer:

Contradictions often arise from:

- Solvent residues : Acetone or DMSO-d peaks may overlap with target signals. Use high-purity deuterated solvents and compare with blank spectra .

- Dynamic proton exchange : Protonation of the pyridine nitrogen (pKa ~4–5) can broaden signals. Adjust pH or acquire spectra at varying temperatures .

- Tautomerism : Piperidine ring puckering or pyridinylmethyl rotamers may split signals. Use 2D NMR (e.g., NOESY) to identify spatial correlations .

Advanced: What strategies optimize reaction yield for the pyridin-4-ylmethyl functionalization step?

Methodological Answer:

- Catalyst screening : Test Pd/C or Ni catalysts for coupling reactions, monitoring by TLC or HPLC.

- Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity, while THF may stabilize intermediates .

- Stoichiometry control : Use a 10–20% excess of pyridin-4-ylmethyl halide to drive the reaction while minimizing byproducts.

- In-situ monitoring : Employ inline FTIR or Raman spectroscopy to track reagent consumption and adjust conditions dynamically .

Advanced: How to assess and mitigate impurities in the final product?

Methodological Answer:

- HPLC-DAD/MS : Use reverse-phase C18 columns with a water/acetonitrile gradient (0.1% TFA) to separate impurities. Compare retention times and UV spectra with reference standards .

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to remove unreacted starting materials or diastereomers.

- Thermogravimetric Analysis (TGA) : Detect residual solvents or degradation products by heating samples under nitrogen .

Advanced: What computational tools aid in predicting the compound’s physicochemical properties?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict solubility and stability in aqueous buffers using tools like GROMACS.

- Density Functional Theory (DFT) : Calculate pKa values (e.g., for pyridine nitrogen) and electrostatic potential maps to guide salt formation .

- LogP Predictors : Software like ACD/Labs or MarvinSuite estimates lipophilicity, informing formulation strategies .

Basic: What analytical techniques validate purity ≥95%?

Methodological Answer:

- HPLC : Use a validated method with UV detection at 210–254 nm. Purity is calculated by area normalization, assuming equivalent response factors .

- Elemental Analysis : Compare experimental C, H, N, and Cl percentages with theoretical values (e.g., CHClNO) .

- Karl Fischer Titration : Quantify residual water content (<0.5% w/w) to ensure stability during storage .

Advanced: How does protonation state affect biological activity in vitro?

Methodological Answer:

- pH-Dependent Solubility : The dihydrochloride salt enhances aqueous solubility for cell-based assays. Test free base vs. salt forms in buffer systems (e.g., PBS, pH 7.4) .

- Receptor Binding : Molecular docking (e.g., AutoDock Vina) predicts interactions between the protonated piperidine nitrogen and target proteins. Validate via SPR or ITC binding assays .

Advanced: What are best practices for long-term stability studies?

Methodological Answer:

- ICH Guidelines : Conduct accelerated stability testing (40°C/75% RH for 6 months) to predict shelf life. Monitor degradation via HPLC and LC/MS .

- Light Exposure : Use USP <661> protocols to assess photostability under UV/visible light. Amber glass vials reduce photo-degradation .

- Freeze-Thaw Cycles : Evaluate particle aggregation or salt dissociation after repeated freezing (−20°C) and thawing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.